molecular formula C19H15ClFN5OS B11064507 3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B11064507
M. Wt: 415.9 g/mol
InChI Key: VCDKANXBLGVZJD-UHFFFAOYSA-N
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Description

3-[4-(3-Chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a naphthyridine core, and various substituents such as chloro, fluoro, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.

    Introduction of the Naphthyridine Core: This step involves the condensation of the triazole intermediate with a naphthyridine derivative, often under acidic or basic conditions to facilitate the reaction.

    Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Methoxy derivatives, other substituted analogs.

Scientific Research Applications

3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Shares the chloro and fluoro substituents but lacks the triazole and naphthyridine cores.

    3-Chloro-4-fluorophenylpiperazine: Contains the chloro and fluoro groups but has a piperazine ring instead of the triazole and naphthyridine structures.

Properties

Molecular Formula

C19H15ClFN5OS

Molecular Weight

415.9 g/mol

IUPAC Name

3-[4-(3-chloro-4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one

InChI

InChI=1S/C19H15ClFN5OS/c1-3-25-9-13(16(27)12-6-4-10(2)22-17(12)25)18-23-24-19(28)26(18)11-5-7-15(21)14(20)8-11/h4-9H,3H2,1-2H3,(H,24,28)

InChI Key

VCDKANXBLGVZJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NNC(=S)N3C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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